3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine
Description
Properties
CAS No. |
121845-49-6 |
|---|---|
Molecular Formula |
C9H8N4 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
3-cyclopropylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C9H8N4/c1-2-6(1)9-11-8-5-10-4-3-7(8)12-13-9/h3-6H,1-2H2 |
InChI Key |
AYNHNZKYEURXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN=C3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps :
-
- Intermediates such as hydrazones or acylhydrazines are commonly used as precursors. These compounds undergo cyclization to form the triazine ring system.
- For example, hydrazones derived from pyridine derivatives can be protonated and subjected to intramolecular ring closure via electron-pair attacks on the pyridine nucleus.
Specific Methods for 3-Cyclopropyl Derivatives
Method 1: Starting from Pyridine Derivatives
Method 2: Hydrazone Cyclization
- Reactants : Hydrazones formed from pyridine aldehydes and cyclopropyl hydrazines.
- Procedure :
- Outcome :
- High yields of the desired compound with minimal side products.
Optimization Techniques
To improve yields and reduce reaction times, researchers have employed advanced strategies:
- High-Pressure Reactors : Q-tube reactors allow reactions at elevated pressures, improving efficiency compared to traditional reflux methods.
- Catalysis : TFA catalyzes condensation reactions effectively, ensuring clean conversion to the desired product.
- Purification : Products are purified using column chromatography or recrystallization techniques to remove impurities.
Data Table: Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine is synthesized through several methods involving the cyclization of appropriate precursors. The compound's structure features a pyridine ring fused with a triazine moiety, which contributes to its unique chemical properties. The presence of the cyclopropyl group enhances its biological activity by influencing molecular interactions with target proteins.
Antifungal Properties
Research has indicated that derivatives of pyrido3,4-etriazines exhibit significant antifungal activity. In a study involving various substituted pyrido3,4-etriazines, compounds were tested against strains of Candida, Aspergillus, and Trichophyton. The minimum inhibitory concentrations (MICs) were found to be as low as 16 µg/mL for some derivatives, demonstrating their potential as antifungal agents .
Anticancer Activity
The anticancer potential of 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine has been explored through various in vitro studies. Compounds with similar structures have shown moderate to high activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a series of triazine derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
Antimicrobial Effects
In addition to antifungal properties, compounds in the triazine family have been evaluated for antibacterial activity. Studies have reported that certain derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, some compounds showed MIC values comparable to standard antibiotics like ampicillin and ciprofloxacin .
Case Studies and Research Findings
| Study | Compound Tested | Target | Findings |
|---|---|---|---|
| Pyrido3,4-etriazines | Fungal Strains | MIC ≤ 16 µg/mL against Candida and Aspergillus | |
| Triazine Derivatives | Cancer Cell Lines | Moderate to high anticancer activity against HCT-116 and MCF-7 | |
| Various Triazines | Bacterial Strains | Potent antibacterial activity with MIC comparable to antibiotics |
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The key distinction between 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine and analogs lies in the substituent at the 3-position:
- 3-Phenyl derivatives (e.g., pyrido[4,3-e][1,2,4]triazino[3,2-c]thiadiazine dioxides): The phenyl group introduces strong electron-withdrawing effects and planar geometry, favoring interactions with aromatic residues in enzyme active sites. However, this may reduce solubility .
- 3-Trifluoromethyl derivatives (e.g., 3-(trifluoromethyl)-benzo[e][1,2,4]triazines): The CF₃ group enhances lipophilicity and metabolic resistance but may sterically hinder binding .
Stability and Stereochemical Considerations
- Triazolopyridine-triazine hybrids (e.g., 1E,3E-1,3-dienes) exhibit stereochemical stability in solvents like THF, whereas 3-Cyclopropyl analogs may adopt distinct conformations due to ring strain, affecting binding kinetics .
- The cyclopropyl group’s rigidity could mitigate hydrolysis or oxidation compared to linear alkyl chains, though direct stability studies are lacking.
Biological Activity
3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine is a member of the triazine family, which is known for its diverse biological activities. This compound features a pyridine ring fused with a triazine structure, creating a unique molecular framework that contributes to its pharmacological potential. Research into its biological activity has revealed promising applications in various therapeutic areas, particularly in cancer treatment and antimicrobial efficacy.
Synthesis and Structural Characteristics
The synthesis of 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine typically involves cyclization reactions that incorporate cyclopropyl and pyridine derivatives. The structural formula can be represented as follows:
This compound is characterized by a cyclopropyl group at the 3-position of the pyridine ring, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazines exhibit a broad spectrum of biological activities including:
- Anticancer Activity : Several studies have demonstrated that triazine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine have shown cytotoxic effects against various cancer cell lines such as BxPC-3 and HCT-116 .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against fungal strains including Candida and Aspergillus species. In agar dilution assays, it exhibited minimum inhibitory concentrations (MICs) less than or equal to 16 µg/mL .
- Anti-inflammatory Effects : Some studies suggest that triazine derivatives possess anti-inflammatory properties, potentially making them useful in treating inflammatory diseases .
Anticancer Studies
A significant study investigated the anticancer potential of similar triazine compounds. The findings indicated that these compounds could induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of critical signaling pathways (e.g., AKT-mTOR pathway).
- Activation of caspases involved in apoptosis .
Table 1 summarizes the cytotoxic effects of selected triazine derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MM134 | BxPC-3 | 0.5 | BTK inhibition |
| MM136 | HCT-116 | 0.8 | mTOR pathway inhibition |
| 3-Cyclopropyl-pyrido... | MDA-MB-231 | 1.5 | Apoptosis induction |
Antimicrobial Activity
In antimicrobial evaluations, 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine demonstrated potent activity against several fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | ≤16 |
| Aspergillus niger | ≤16 |
| Trichophyton rubrum | ≤16 |
These results highlight the compound's potential as an antifungal agent.
Case Study: Anticancer Efficacy
In a controlled study involving colorectal cancer models (DLD-1 and HT-29 cell lines), treatment with derivatives of 3-Cyclopropyl-pyrido(3,4-e)(1,2,4)triazine resulted in significant tumor suppression. The treatment led to decreased levels of sICAM-1 and cathepsin B—markers associated with cancer progression—indicating its potential as a therapeutic agent in oncology .
Case Study: Antimicrobial Application
Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida species. The study concluded that it could serve as a promising candidate for developing new antifungal therapies due to its low MIC values and effectiveness against resistant strains .
Q & A
Q. How to design derivatives of this compound for improved pharmacokinetic properties?
- Methodology : Introduce solubilizing groups (e.g., polyethylene glycol chains) or replace metabolically labile substituents (e.g., ester-to-amide bioisosteres). In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) prioritize candidates with >80% bioavailability. Cyclopropyl groups generally enhance metabolic stability by reducing cytochrome P450-mediated oxidation .
Q. What in silico tools are effective for predicting the environmental toxicity of 3-Cyclopropyl-pyrido-triazine derivatives?
- Methodology : Use QSAR models (e.g., TEST software by EPA) to estimate LC₅₀ values for aquatic organisms. Parameters like logP (optimal range: 1–3) and topological polar surface area (TPSA < 90 Ų) correlate with reduced bioaccumulation. Cross-validate predictions with Daphnia magna acute toxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
